molecular formula C17H21Cl2NO3 B4082338 methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate

methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate

Cat. No. B4082338
M. Wt: 358.3 g/mol
InChI Key: XQFQBANTSCLMQJ-UHFFFAOYSA-N
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Description

Methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate, also known as DCPM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.

Mechanism of Action

The mechanism of action of methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further investigation as a potential cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other biological processes.

Future Directions

There are several future directions for research on methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate. One area of investigation could be to further elucidate its mechanism of action and how it interacts with other biological processes. Additionally, further studies could be conducted to investigate its potential applications in other areas of scientific research, such as drug metabolism and inflammation. Finally, studies could be conducted to investigate the potential use of methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate in combination with other anti-cancer drugs to enhance their effectiveness.

properties

IUPAC Name

methyl 2-cycloheptyl-3-(3,4-dichloroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO3/c1-23-17(22)15(11-6-4-2-3-5-7-11)16(21)20-12-8-9-13(18)14(19)10-12/h8-11,15H,2-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQBANTSCLMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCCC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cycloheptyl-3-(3,4-dichloroanilino)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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